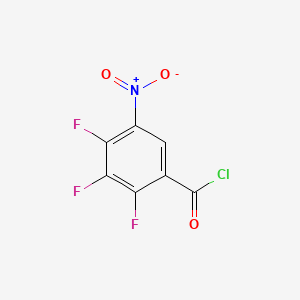

2,3,4-Trifluoro-5-nitrobenzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

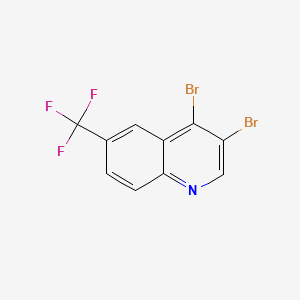

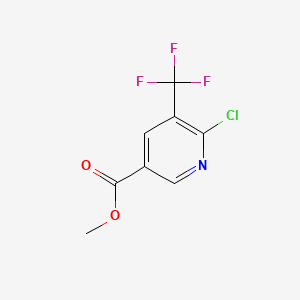

2,3,4-Trifluoro-5-nitrobenzoyl chloride is a chemical compound with the molecular formula C7HClF3NO3 and a molecular weight of 239.536 . It is also known by other synonyms such as Benzoyl chloride, 2,3,4-trifluoro-5-nitro- .

Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, one hydrogen atom, one chlorine atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms . The exact mass is 238.959702 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that trifluorobenzoyl chloride compounds are often used as reagents in various chemical reactions .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 277.5±35.0 °C at 760 mmHg, and a flash point of 121.6±25.9 °C . The compound is also characterized by a LogP value of 1.47 and a vapour pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Photosensitive Protecting Groups

Photosensitive protecting groups, including 2-nitrobenzyl, 3-nitrophenyl, and others, have shown promise in synthetic chemistry. These groups are in the developmental stage and are applied in the synthesis of complex molecules, suggesting that related compounds like 2,3,4-Trifluoro-5-nitrobenzoyl chloride could have applications in light-sensitive or photo-activated synthetic processes (B. Amit, U. Zehavi, A. Patchornik, 1974).

Degradation Studies and Environmental Impact

Research on compounds like nitisinone, which shares some structural similarities with this compound, focuses on their stability, degradation pathways, and environmental impact. These studies are crucial for understanding the lifecycle and safety profile of chemical compounds used in various applications, including pharmaceuticals (H. Barchańska et al., 2019).

Electron Transport System Activity

Investigations into the electron transport system (ETS) activity in soils, sediments, and pure cultures provide insights into microbial bioactivity. Compounds like this compound could potentially influence ETS activity, contributing to research in microbiology and soil science (Trevors Jt, 1984).

Luminescent Micelles for Sensing Applications

The development of luminescent micelles for sensing toxic and hazardous materials, including nitroaromatic and nitramine explosives, showcases the intersection of supramolecular chemistry and materials science. Compounds like this compound could be key in creating new materials for detecting hazardous substances (Shashikana Paria et al., 2022).

High-Energetic Materials

The crystal structure, thermolysis, and applications of high-energetic materials, such as 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO), are critical for the development of less sensitive and more stable energetic compounds. This research area might benefit from the unique properties of this compound in creating safer and more efficient energetic materials (Gurdip Singh, S. Felix, 2003).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2,3,4-Trifluoro-5-nitrobenzoyl chloride are not available, it’s worth noting that the development of fluorinated organic chemicals, such as trifluoromethylpyridines, is becoming an increasingly important research topic . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields , suggesting potential future directions for related compounds like this compound.

Eigenschaften

IUPAC Name |

2,3,4-trifluoro-5-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF3NO3/c8-7(13)2-1-3(12(14)15)5(10)6(11)4(2)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUKHVHAIIEWJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)

![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)